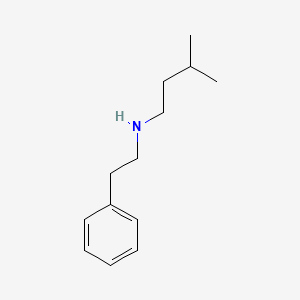

(3-Methylbutyl)(2-phenylethyl)amine

Beschreibung

(3-Methylbutyl)(2-phenylethyl)amine is a secondary amine characterized by a branched 3-methylbutyl (C₅H₁₁) group and a 2-phenylethyl (C₆H₅CH₂CH₂) group attached to a nitrogen atom. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol. This compound is identified as a trail pheromone in myrmicine ants, playing a critical role in their chemical communication . Structurally, the 3-methylbutyl chain contributes to hydrophobicity, while the aromatic phenylethyl moiety may enhance receptor specificity in biological systems.

Eigenschaften

Molekularformel |

C13H21N |

|---|---|

Molekulargewicht |

191.31 g/mol |

IUPAC-Name |

3-methyl-N-(2-phenylethyl)butan-1-amine |

InChI |

InChI=1S/C13H21N/c1-12(2)8-10-14-11-9-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3 |

InChI-Schlüssel |

JSMHQGVHKNQZQB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCNCCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbutyl)(2-phenylethyl)amine typically involves the reaction of 3-methylbutylamine with 2-phenylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Acid-Base Reactions

As a secondary amine, (3-methylbutyl)(2-phenylethyl)amine acts as a Brønsted base, readily reacting with acids to form ammonium salts. For example:

The hydrochloride salt (CAS 656830-26-1) is a stable crystalline product with enhanced solubility in polar solvents. Steric hindrance from the bulky substituents may slightly reduce protonation efficiency compared to less hindered amines.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields tertiary amines:

Example Conditions

| Alkylating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl triflate | Acetonitrile | 0–25°C | ~70 | |

| Allyl bromide | THF | Reflux | 55–60 |

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) produces amides:

High steric hindrance necessitates vigorous conditions (e.g., TCFH/NMI coupling reagents) to achieve moderate yields .

Oxidation Reactions

The compound is resistant to mild oxidizing agents but undergoes oxidation with strong oxidizers (e.g., KMnO₄ or H₂O₂) to form nitroxides or nitro compounds. For example:

Oxidation pathways are understudied for this specific amine, but analogous phenethylamine derivatives show similar behavior .

Hofmann Elimination

Under strongly basic conditions (e.g., NaOH), the amine may undergo Hofmann elimination to form alkenes, though steric hindrance likely suppresses this reaction:

No experimental data exists for this compound, but computational models predict low efficiency due to steric constraints.

Racemization and Dynamic Resolution

If the amine contains chiral centers (e.g., in the phenylethyl group), racemization can occur via acid- or metal-catalyzed pathways. For example, [IrCp*I₂]₂ catalysts enable dynamic kinetic resolution (DKR) in continuous flow systems, converting enantiomers into racemic mixtures .

Key Parameters for Racemization

| Catalyst | Solvent | Residence Time | Efficiency (%) |

|---|---|---|---|

| [IrCp*I₂]₂/Wang resin | Ethyl acetate | 2.25–30 min | 60–85 |

Biological Interactions

Though not a primary focus, structural analogs of this amine exhibit microtubule-modulating activity by binding to tubulin’s colchicine site. Molecular docking studies suggest potential inhibition of polymerization at high concentrations (75–100 μM) .

Mechanistic Considerations

Wissenschaftliche Forschungsanwendungen

(3-Methylbutyl)(2-phenylethyl)amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving amine metabolism and enzyme interactions.

Medicine: Research into its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3-Methylbutyl)(2-phenylethyl)amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for enzymes involved in amine metabolism, leading to the formation of biologically active metabolites. The compound may also interact with neurotransmitter receptors, influencing signal transduction pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Amine Derivatives

The following table summarizes key structural and functional differences between (3-Methylbutyl)(2-phenylethyl)amine and related amines:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Features |

|---|---|---|---|---|

| This compound | C₁₃H₂₁N | 191.32 | Not Provided | Trail pheromone in ants; hydrophobic and aromatic properties . |

| Methyl(1-phenylethyl)amine | C₉H₁₃N | 135.21 | 5720-5-8 | Reagent-grade biochemical; shorter alkyl chain and no branching . |

| (2-Ethoxyphenyl)methylamine | C₁₄H₂₃NO | 221.34 | 951625-70-0 | Ethoxy group increases polarity; potential pharmaceutical applications . |

Key Observations :

- Branching vs. Linearity : The 3-methylbutyl group in the target compound introduces steric hindrance and hydrophobicity compared to linear chains like methyl in Methyl(1-phenylethyl)amine.

- Aromatic vs. Polar Substituents : The ethoxy group in (2-Ethoxyphenyl)methylamine enhances solubility in polar solvents, contrasting with the purely aromatic 2-phenylethyl group in the target compound .

Functional Group Variations: Esters vs. Amines

Compounds sharing the 3-methylbutyl or 2-phenylethyl moieties but differing in functional groups exhibit distinct properties:

- 3-Methylbutyl Acetate and 2-Phenylethyl Acetate : These esters, found in grapevines, contribute to fruity flavors due to their volatility. Their biosynthesis involves alcohol acetyltransferase (AAT) enzymes, unlike amines, which are typically synthesized via alkylation or reductive amination .

- 2-(2-Phenylethyl)Chromones: Found in agarwood, these chromones share the phenylethyl group but feature oxygenated rings.

Biologische Aktivität

(3-Methylbutyl)(2-phenylethyl)amine, a compound derived from the phenethylamine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- Chemical Formula : CHN

- Molecular Weight : 205.30 g/mol

The presence of both a branched alkyl group (3-methylbutyl) and a phenethylamine moiety suggests potential interactions with various biological targets, particularly in the central nervous system.

Research indicates that phenethylamines can influence neurotransmitter systems and cellular pathways. The primary mechanisms through which this compound may exert its effects include:

- Dopaminergic Activity : Similar to other phenethylamines, this compound may enhance dopamine release or mimic its action at receptors, potentially influencing mood and cognitive functions .

- Microtubule Interaction : Evidence suggests that certain phenethylamines can bind to microtubules, affecting their stability and dynamics. This interaction is crucial for neuronal function and could underlie some neuroactive properties .

- Receptor Modulation : The compound may interact with various receptors, including adrenergic and serotonergic systems, leading to diverse physiological effects.

Neuropharmacological Studies

- Stimulant Effects : Preliminary studies indicate that this compound exhibits stimulant-like effects akin to amphetamines. This is characterized by increased locomotor activity in animal models .

- Anxiolytic Properties : Some evidence points towards anxiolytic effects in stress-induced models, suggesting potential therapeutic applications in anxiety disorders .

Case Studies

- A study involving the administration of this compound in rodents demonstrated significant alterations in behavior consistent with increased dopaminergic activity. The results indicated enhanced exploratory behavior and reduced anxiety-like responses .

| Study | Model | Observed Effect |

|---|---|---|

| Study A | Rodent | Increased locomotion |

| Study B | Rodent | Reduced anxiety-like behavior |

Safety and Toxicology

As with many compounds in the phenethylamine family, safety profiles are crucial for understanding potential therapeutic applications. Toxicological assessments indicate that while this compound has a favorable safety margin at low doses, higher concentrations may lead to neurotoxicity similar to other stimulants .

Q & A

Q. What is the correct IUPAC nomenclature for (3-Methylbutyl)(2-phenylethyl)amine, and how does it comply with current guidelines?

The compound’s systematic name follows IUPAC rules where "3-methylbutyl" replaces the deprecated term "isopentyl," and "2-phenylethyl" is preferred over "phenethyl" . Parentheses enclose substituents adjacent to the amine group to ensure specificity, as per P-16.5.1.5 guidelines . The name reflects substituent priority and avoids ambiguity in structural representation.

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are essential for optimizing yield?

Primary methods include:

- Alkylation : Reacting a primary amine (e.g., 2-phenylethylamine) with 1-bromo-3-methylbutane in the presence of a base (e.g., KOH) to form the secondary amine.

- Reductive Amination : Condensing 3-methylbutylamine with phenylacetaldehyde followed by catalytic hydrogenation. Yield optimization requires strict control of stoichiometry, reaction temperature (typically 60–80°C), and purification via fractional distillation or column chromatography .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store waste in designated containers for hazardous amines and dispose via certified facilities.

- Monitor for acute toxicity symptoms (e.g., respiratory irritation) and adhere to SDS guidelines for similar amines .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- NMR : H NMR should show signals for the 3-methylbutyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.2–7.4 ppm). C NMR confirms the amine’s connectivity.

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 149 for the 2-phenylethyl fragment) aid identification.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound?

Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Strategies include:

- Derivatization : Use agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to stabilize the amine for crystallography or enhance MS detection .

- Advanced Techniques : 2D NMR (COSY, HSQC) or X-ray crystallography to resolve stereochemical ambiguities .

Q. What strategies are effective in synthesizing this compound derivatives with modified pharmacological properties?

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, halogen) to the phenyl ring via electrophilic substitution.

- Heterocyclic Analogues : Replace the 3-methylbutyl chain with piperazine or morpholine rings to modulate bioavailability.

- Chiral Synthesis : Use asymmetric catalysis (e.g., BINAP ligands) to isolate enantiomers for receptor-binding studies .

Q. What advanced analytical techniques are required to detect trace impurities or degradation products in this compound samples?

- LC-HRMS : Detect nitrosamine derivatives (e.g., N-nitroso compounds) at ppm levels using high-resolution mass spectrometry.

- Stability Studies : Accelerated degradation under acidic/oxidizing conditions (e.g., HCl/HO) followed by tandem MS to identify breakdown products .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reaction environments?

- DFT Calculations : Model transition states for alkylation or oxidation pathways (e.g., bond dissociation energies for N–C bonds).

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics.

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys/Pistachio) propose feasible routes for derivative synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.